molecular formula C17H12O3 B6403803 3-Hydroxy-4-(naphthalen-2-YL)benzoic acid CAS No. 1261902-14-0

3-Hydroxy-4-(naphthalen-2-YL)benzoic acid

Cat. No.: B6403803
CAS No.: 1261902-14-0
M. Wt: 264.27 g/mol
InChI Key: NLOSXLNNNDBIMT-UHFFFAOYSA-N
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Description

3-Hydroxy-4-(naphthalen-2-YL)benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It features a hydroxyl group (-OH) and a naphthyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(naphthalen-2-YL)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with naphthalene derivatives under specific conditions. One common method includes the use of Friedel-Crafts acylation, where 3-hydroxybenzoic acid reacts with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-(naphthalen-2-YL)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-keto-4-(naphthalen-2-YL)benzoic acid.

    Reduction: Formation of 3-hydroxy-4-(naphthalen-2-YL)benzyl alcohol.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

3-Hydroxy-4-(naphthalen-2-YL)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(naphthalen-2-YL)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the naphthyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: A simpler hydroxybenzoic acid without the naphthyl group.

    3,5-Dihydroxybenzoic acid: Contains two hydroxyl groups on the benzoic acid core.

    Naphthalene-2-carboxylic acid: A naphthalene derivative with a carboxylic acid group.

Uniqueness

3-Hydroxy-4-(naphthalen-2-YL)benzoic acid is unique due to the presence of both a hydroxyl group and a naphthyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-hydroxy-4-naphthalen-2-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O3/c18-16-10-14(17(19)20)7-8-15(16)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,18H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOSXLNNNDBIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C(C=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690417
Record name 3-Hydroxy-4-(naphthalen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261902-14-0
Record name 3-Hydroxy-4-(naphthalen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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